REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]([OH:7])=[O:6])[CH3:3].O[N:9]1[C:13](=[O:14])[CH2:12][CH2:11][C:10]1=[O:15].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl>[O:15]=[C:10]1[CH2:11][CH2:12][C:13](=[O:14])[N:9]1[O:6][C:5](=[O:7])[CH2:4][N:2]([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(=O)O
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
11.05 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuum to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in diethylether
|
Type
|
ADDITION
|
Details
|
mixed with A-Kohle
|
Type
|
FILTRATION
|
Details
|
The solution was filtered off
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The obtained oil was dissolved in a small amount of diethylether
|
Type
|
CUSTOM
|
Details
|
to get
|
Type
|
CUSTOM
|
Details
|
a crystallization of the product
|
Type
|
FILTRATION
|
Details
|
The cooled crystal solution was filtered off
|
Type
|
DISSOLUTION
|
Details
|
The crystals were once again dissolved in Diethylether
|
Type
|
ADDITION
|
Details
|
treated with A-Kohle and the solution
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
Those purification steps
|
Type
|
CUSTOM
|
Details
|
obtaining of a pure product in 1H-NMR
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
O=C1N(C(CC1)=O)OC(CN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |